molecular formula C29H39N3O6 B13796594 Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester CAS No. 90829-95-1

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester

Cat. No.: B13796594
CAS No.: 90829-95-1
M. Wt: 525.6 g/mol
InChI Key: YBYLTYACMBPKLH-GNKBHMEESA-N
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Description

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester is a synthetic compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester typically involves the coupling of phenyloxyacetyl chloride with a peptide sequence containing leucine, valine, and phenylalanine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or a component of peptide-based drugs.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester can be compared with other similar compounds, such as:

  • Phenyloxyacetyl-leucyl-valyl-phenylalanine ethyl ester
  • Phenyloxyacetyl-leucyl-valyl-phenylalanine isopropyl ester
  • Phenyloxyacetyl-leucyl-valyl-phenylalanine butyl ester

These compounds share similar structures but differ in their ester groups, which can influence their chemical properties and reactivity. This compound is unique due to its specific ester group, which may confer distinct advantages in certain applications .

Properties

CAS No.

90829-95-1

Molecular Formula

C29H39N3O6

Molecular Weight

525.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-phenoxyacetyl)amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C29H39N3O6/c1-19(2)16-23(30-25(33)18-38-22-14-10-7-11-15-22)27(34)32-26(20(3)4)28(35)31-24(29(36)37-5)17-21-12-8-6-9-13-21/h6-15,19-20,23-24,26H,16-18H2,1-5H3,(H,30,33)(H,31,35)(H,32,34)/t23-,24-,26-/m0/s1

InChI Key

YBYLTYACMBPKLH-GNKBHMEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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